

Application Notes and Protocols for 2-Fluoroethyl fluoroacetate

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Compound of Interest		
Compound Name:	2-Fluoroethyl fluoroacetate	
Cat. No.:	B15290528	Get Quote

For Researchers, Scientists, and Drug Development Professionals

WARNING: **2-Fluoroethyl fluoroacetate** is an extremely toxic compound. All handling and experimental procedures must be conducted by trained personnel in a specialized chemical laboratory with appropriate safety infrastructure, including a certified fume hood and personal protective equipment. Accidental exposure can be fatal.

Introduction

2-Fluoroethyl fluoroacetate (CAS Number: 459-99-4) is a difluorinated organic ester with the chemical formula FCH₂CO₂CH₂CH₂F.[1] It is the 2-fluoroethyl ester of fluoroacetic acid.[1] This compound is of interest to researchers in organic synthesis and medicinal chemistry as a potential intermediate for introducing fluorine atoms into more complex molecules. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.[2] However, its utility is overshadowed by its extreme toxicity, which is a critical consideration for any experimental design.

These application notes provide an overview of the known properties of **2-Fluoroethyl fluoroacetate**, a detailed protocol for its safe handling, a representative synthetic protocol, and an example of its potential application in organic synthesis. The metabolic fate and mechanism of toxicity are also discussed.

Physicochemical and Toxicological Data



The following tables summarize the available quantitative data for **2-Fluoroethyl fluoroacetate**.

Table 1: Physicochemical Properties of 2-Fluoroethyl fluoroacetate

Property	Value	Reference(s)
CAS Number	459-99-4	[1][3]
Molecular Formula	C4H6F2O2	[1][3][4]
Molecular Weight	124.087 g/mol	[1][3]
Appearance	Colorless liquid	[4]
Odor	Distinctive	[4]
Boiling Point	147.79 °C (rough estimate)	[3]
Density	1.1926 g/mL (estimate)	[3]
LogP	0.46860 (estimate)	[3]

Table 2: Acute Toxicity Data for 2-Fluoroethyl fluoroacetate

Species	Route	Dose	Value	Reference(s)
Mouse	Subcutaneous	LD50	8500 μg/kg	[1]
Rat	Oral	LDLo	1 mg/kg	[1]
Rat	Inhalation (10 min)	LC50	150 mg/m³	[1]
Mouse	Inhalation	LC50	450 μg/m³	[1]
Rabbit	Inhalation	LC50	50 mg/m ³	[1]
Guinea Pig	Inhalation (10 min)	LC50	70 mg/m³	[1]

Mechanism of Toxicity: Inhibition of the Krebs Cycle



The primary mechanism of toxicity for **2-Fluoroethyl fluoroacetate** is through its in vivo hydrolysis to fluoroacetate.[5][6] Fluoroacetate is structurally similar to acetate and is enzymatically converted to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate in the Krebs cycle, catalyzed by citrate synthase, to form fluorocitrate.[6][7][8] Fluorocitrate is a potent inhibitor of aconitase, the enzyme that catalyzes the isomerization of citrate to isocitrate.[6][7][8] This inhibition leads to a blockage of the Krebs cycle, causing a buildup of citrate and a severe disruption of cellular energy production (ATP synthesis), ultimately leading to cell death.[6][8]

Metabolic Pathway of 2-Fluoroethyl fluoroacetate Toxicity 2-Fluoroethyl fluoroacetate Oxaloacetate Condensation Hydrolysis Citrate Synthase (in vivo) Condensation Fluorocitrate Fluoroacetate Toxic Metabolite) Acetyl-CoA Synthetase Aconitase Fluoroacetyl-CoA Inhibition Citrate Buildup & Krebs Cycle Disruption of Cellular Respiration

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Caption: Metabolic activation of **2-Fluoroethyl fluoroacetate** to the toxic metabolite, fluorocitrate.

Experimental Protocols Mandatory Safety and Handling Protocol

This protocol must be strictly followed at all times when working with **2-Fluoroethyl** fluoroacetate.

- 1. Engineering Controls:
- All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
- A dedicated and clearly labeled workspace for "Acute Toxins" must be established within the fume hood.
- A safety shower and eyewash station must be readily accessible.
- 2. Personal Protective Equipment (PPE):
- Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required. Change gloves immediately if contamination is suspected.
- Eye Protection: Chemical splash goggles and a face shield are mandatory.
- Lab Coat: A chemically resistant lab coat with long sleeves and tight cuffs is required.
- Respiratory Protection: A respirator with an appropriate organic vapor cartridge may be required for certain procedures, as determined by a risk assessment.
- 3. Handling and Dispensing:
- Never work alone with this compound.
- Use the smallest possible quantities for experiments.
- Transport the compound in a sealed, shatterproof secondary container.
- Use disposable equipment (e.g., pipette tips, syringes) whenever possible to minimize contamination.
- All containers must be clearly labeled with "2-Fluoroethyl fluoroacetate" and "Extremely Toxic".
- 4. Spill and Emergency Procedures:



- In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for hazardous waste disposal.
- In case of a larger spill or a spill outside the fume hood, evacuate the area immediately and contact the institution's emergency response team.
- In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
- In case of eye contact, flush the eyes with water for at least 15 minutes and seek immediate medical attention.
- In case of inhalation, move to fresh air and seek immediate medical attention.

5. Waste Disposal:

- All waste contaminated with **2-Fluoroethyl fluoroacetate** (liquid, solid, and disposable PPE) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
- Dispose of the waste through the institution's hazardous waste management program. Do not pour down the drain.

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Caption: A workflow for the safe handling of **2-Fluoroethyl fluoroacetate** in a laboratory setting.

Representative Synthetic Protocol: Synthesis of 2-Fluoroethyl fluoroacetate

This protocol is a representative example based on the synthesis of similar fluoroacetate esters and should be adapted and optimized with extreme caution.

Objective: To synthesize **2-Fluoroethyl fluoroacetate** from fluoroacetyl chloride and 2-fluoroethanol.

Materials:

- Fluoroacetyl chloride
- 2-Fluoroethanol
- Anhydrous pyridine
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Addition funnel
- Magnetic stirrer

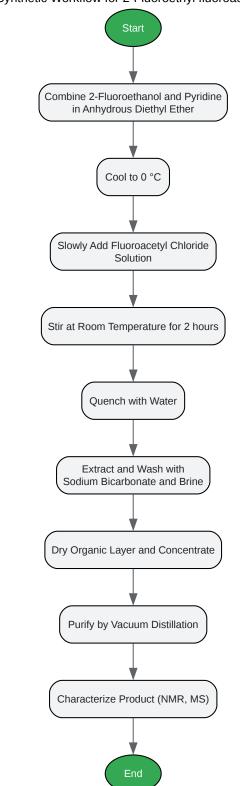


- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet in a fume hood.
- Add 2-fluoroethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) to the flask, dissolved in anhydrous diethyl ether.
- Cool the flask to 0 °C in an ice bath.
- Slowly add a solution of fluoroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred solution in the flask over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain **2-Fluoroethyl fluoroacetate**.
- Characterize the final product by NMR and mass spectrometry.





Synthetic Workflow for 2-Fluoroethyl fluoroacetate

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Caption: A representative workflow for the synthesis of **2-Fluoroethyl fluoroacetate**.



Representative Application Protocol: Nucleophilic Substitution

Objective: To use **2-Fluoroethyl fluoroacetate** as a reagent for the introduction of a fluoroacetate moiety onto a nucleophile.

Materials:

- 2-Fluoroethyl fluoroacetate
- A suitable nucleophile (e.g., a primary amine or a thiol)
- A non-nucleophilic base (e.g., diisopropylethylamine)
- Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
- Reaction vessel
- Magnetic stirrer
- · Heating mantle or oil bath
- · TLC plates for reaction monitoring
- Appropriate workup and purification supplies (e.g., separatory funnel, chromatography column)

Procedure:

- In a dry reaction vessel under a nitrogen atmosphere, dissolve the nucleophile (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.
- Add **2-Fluoroethyl fluoroacetate** (1.1 equivalents) to the reaction mixture.
- Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
- Upon completion, cool the reaction to room temperature and quench with water.



- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate.
- Purify the crude product by column chromatography.
- Characterize the purified product to confirm the successful substitution.

Conclusion

2-Fluoroethyl fluoroacetate is a highly toxic compound that should only be used by experienced researchers with the appropriate safety measures in place. While its application as a synthetic intermediate is plausible, the extreme hazard associated with its use necessitates a thorough risk assessment and the implementation of stringent safety protocols. The information and protocols provided here are intended as a guide for research purposes and must be adapted to the specific experimental conditions and institutional safety guidelines. Due to the inherent dangers, researchers are encouraged to explore safer alternatives for the introduction of fluorine-containing moieties whenever possible.

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